molecular formula C8H12N2O2 B157315 3-Isopropyl-N-methylisoxazole-5-carboxamide CAS No. 126243-22-9

3-Isopropyl-N-methylisoxazole-5-carboxamide

Cat. No. B157315
CAS RN: 126243-22-9
M. Wt: 168.19 g/mol
InChI Key: CNQYYZLBBOXCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-N-methylisoxazole-5-carboxamide, also known as IMI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IMI is a derivative of isoxazole and is widely used in the field of neuroscience as a tool to study the mechanisms of action of certain neurotransmitters.

Mechanism of Action

3-Isopropyl-N-methylisoxazole-5-carboxamide acts as a competitive antagonist of the nicotinic acetylcholine receptor. It binds to the receptor site and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a subsequent decrease in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
The primary biochemical effect of 3-Isopropyl-N-methylisoxazole-5-carboxamide is the inhibition of the nicotinic acetylcholine receptor. This leads to a decrease in the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes such as cognition, memory, and movement. Physiologically, 3-Isopropyl-N-methylisoxazole-5-carboxamide has been shown to have anxiolytic and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-Isopropyl-N-methylisoxazole-5-carboxamide in lab experiments is its selectivity for the nicotinic acetylcholine receptor. This allows researchers to study the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using 3-Isopropyl-N-methylisoxazole-5-carboxamide is its relatively low potency compared to other nicotinic acetylcholine receptor antagonists. This can make it difficult to achieve a complete inhibition of the receptor in some experiments.

Future Directions

There are several future directions for research involving 3-Isopropyl-N-methylisoxazole-5-carboxamide. One potential area of research is the development of more potent and selective nicotinic acetylcholine receptor antagonists. Another area of research is the investigation of the role of the nicotinic acetylcholine receptor in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and addiction. Additionally, the use of 3-Isopropyl-N-methylisoxazole-5-carboxamide in combination with other drugs or therapies could be explored as a potential treatment for these disorders.

Synthesis Methods

The synthesis of 3-Isopropyl-N-methylisoxazole-5-carboxamide involves the reaction of 3-isopropyl-5-methylisoxazole with chloroformamide. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The resulting product is purified using column chromatography to obtain pure 3-Isopropyl-N-methylisoxazole-5-carboxamide.

Scientific Research Applications

3-Isopropyl-N-methylisoxazole-5-carboxamide has been extensively used in scientific research as a tool to study the mechanisms of action of certain neurotransmitters. One of the primary applications of 3-Isopropyl-N-methylisoxazole-5-carboxamide is in the field of acetylcholine research. 3-Isopropyl-N-methylisoxazole-5-carboxamide is used as a selective antagonist of the nicotinic acetylcholine receptor, which allows researchers to study the role of this receptor in various physiological and pathological conditions.

properties

CAS RN

126243-22-9

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-methyl-3-propan-2-yl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C8H12N2O2/c1-5(2)6-4-7(12-10-6)8(11)9-3/h4-5H,1-3H3,(H,9,11)

InChI Key

CNQYYZLBBOXCFY-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=C1)C(=O)NC

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)NC

synonyms

5-Isoxazolecarboxamide,N-methyl-3-(1-methylethyl)-(9CI)

Origin of Product

United States

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